Codamin P

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Codamin P is a pharmaceutical compound that combines three active ingredients: paracetamol, caffeine, and codeine . Paracetamol is widely used for its analgesic and antipyretic properties, caffeine acts as a central nervous system stimulant, and codeine is an opioid analgesic used to treat mild to moderate pain .

Preparation Methods

Codamin P is prepared by combining its three active ingredients in specific proportions. The synthetic routes for each component are as follows:

Paracetamol: It is synthesized through the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. This compound is acetylated to form paracetamol.

Caffeine: It is synthesized from xanthine derivatives through methylation processes.

Codeine: It is derived from morphine through methylation.

Industrial production involves precise mixing and formulation processes to ensure the correct dosage and efficacy of the final product .

Chemical Reactions Analysis

Codamin P undergoes various chemical reactions:

Oxidation: Paracetamol can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.

Reduction: Codeine can be reduced to morphine, which is its active form.

Substitution: Caffeine can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction .

Scientific Research Applications

Codamin P has several scientific research applications:

Chemistry: It is studied for its unique combination of analgesic, stimulant, and opioid properties.

Biology: Research focuses on its effects on the central nervous system and pain pathways.

Medicine: It is used to treat pain and fever, and its efficacy in various pain management protocols is extensively studied.

Industry: This compound is used in the pharmaceutical industry for the development of combination analgesics.

Mechanism of Action

The mechanism of action of Codamin P involves the following pathways:

Paracetamol: It inhibits cyclooxygenase (COX) enzymes in the brain, reducing the production of prostaglandins, which are responsible for pain and fever.

Caffeine: It blocks adenosine receptors, leading to increased neuronal activity and alertness.

Codeine: It binds to mu-opioid receptors in the central nervous system, reducing the perception of pain.

Comparison with Similar Compounds

Codamin P is unique due to its combination of paracetamol, caffeine, and codeine. Similar compounds include:

Co-codamol: A combination of paracetamol and codeine.

Paracetamol and diphenhydramine: Used for pain relief and as a sleep aid.

Acetylsalicylic acid, paracetamol, and caffeine: Another combination used for pain relief.

This compound stands out due to the inclusion of caffeine, which enhances its analgesic effects and provides a stimulant action .

Properties

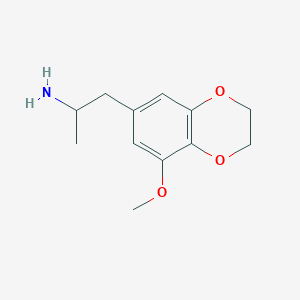

CAS No. |

148159-40-4 |

|---|---|

Molecular Formula |

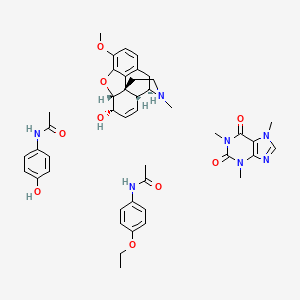

C44H53N7O9 |

Molecular Weight |

823.9 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C18H21NO3.C10H13NO2.C8H10N4O2.C8H9NO2/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7/h3-6,11-13,17,20H,7-9H2,1-2H3;4-7H,3H2,1-2H3,(H,11,12);4H,1-3H3;2-5,11H,1H3,(H,9,10)/t11-,12+,13-,17-,18-;;;/m0.../s1 |

InChI Key |

SWFIKCFCWAPLAC-NLMNJOOOSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)